PD166326 PD166326 PD 166326 is a pyridopyrimidine-type inhibitor of receptor tyrosine kinases that inhibits c-abl (IC50 = 8 nM) and Bcr/Abl-dependent cell growth (IC50 = 0.4 nM). In addition to targeting a select group of receptor tyrosine kinases, PD 166326 also potently inhibits c-src (IC50 = 6 nM). Orally administered PD 166326 is well tolerated and effectively blocks Bcr/Abl kinase activity in vivo. Moreover, PD 166326 affects a distinct set of kinases from those targeted by imatinib mesylate (STI571) and can reduce the growth of some imatinib-resistant cells both in vitro and in vivo in animal models of chronic myelogenous leukemia.
PD166326 is one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors. In mice with the CML-like disease, PD166326 rapidly inhibited Bcr/Abl kinase activity after a single oral dose and demonstrated marked antileukemic activity in vivo. In vivo, PD166326 was also superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn. PD166326 also prolonged the survival of mice with imatinib mesylate-resistant CML induced by the Bcr/Abl mutants P210/H396P and P210/M351T.
Brand Name: Vulcanchem
CAS No.: 185039-91-2
VCID: VC0548115
InChI: InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)
SMILES: CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO
Molecular Formula: C21H16Cl2N4O2
Molecular Weight: 427.3 g/mol

PD166326

CAS No.: 185039-91-2

Inhibitors

VCID: VC0548115

Molecular Formula: C21H16Cl2N4O2

Molecular Weight: 427.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD166326 - 185039-91-2

Description PD 166326 is a pyridopyrimidine-type inhibitor of receptor tyrosine kinases that inhibits c-abl (IC50 = 8 nM) and Bcr/Abl-dependent cell growth (IC50 = 0.4 nM). In addition to targeting a select group of receptor tyrosine kinases, PD 166326 also potently inhibits c-src (IC50 = 6 nM). Orally administered PD 166326 is well tolerated and effectively blocks Bcr/Abl kinase activity in vivo. Moreover, PD 166326 affects a distinct set of kinases from those targeted by imatinib mesylate (STI571) and can reduce the growth of some imatinib-resistant cells both in vitro and in vivo in animal models of chronic myelogenous leukemia.
PD166326 is one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors. In mice with the CML-like disease, PD166326 rapidly inhibited Bcr/Abl kinase activity after a single oral dose and demonstrated marked antileukemic activity in vivo. In vivo, PD166326 was also superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn. PD166326 also prolonged the survival of mice with imatinib mesylate-resistant CML induced by the Bcr/Abl mutants P210/H396P and P210/M351T.
CAS No. 185039-91-2
Product Name PD166326
Molecular Formula C21H16Cl2N4O2
Molecular Weight 427.3 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)
Standard InChIKey ZIQFYVPVJZEOFS-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO
Canonical SMILES CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PD166326; PD166326; PD 166326.
Reference 1: Grosso S, Puissant A, Dufies M, Colosetti P, Jacquel A, Lebrigand K, Barbry P, Deckert M, Cassuto JP, Mari B, Auberger P. Gene expression profiling of imatinib and PD166326-resistant CML cell lines identifies Fyn as a gene associated with resistance to BCR-ABL inhibitors. Mol Cancer Ther. 2009 Jul;8(7):1924-33. doi: 10.1158/1535-7163.MCT-09-0168. Epub 2009 Jun 30. PubMed PMID: 19567819.
2: Wolff NC, Veach DR, Tong WP, Bornmann WG, Clarkson B, Ilaria RL Jr. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005 May 15;105(10):3995-4003. Epub 2005 Jan 18. PubMed PMID: 15657179; PubMed Central PMCID: PMC1895078.
3: von Bubnoff N, Veach DR, van der Kuip H, Aulitzky WE, Sänger J, Seipel P, Bornmann WG, Peschel C, Clarkson B, Duyster J. A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood. 2005 Feb 15;105(4):1652-9. Epub 2004 Sep 30. PubMed PMID: 15459011.
PubChem Compound 447700
Last Modified Aug 15 2023

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